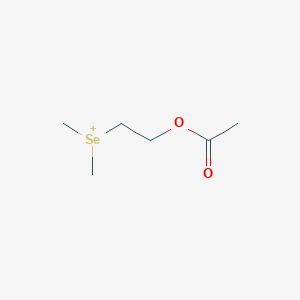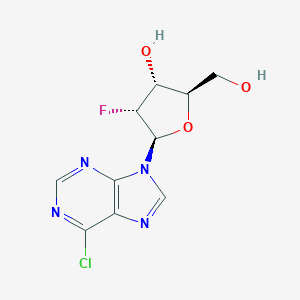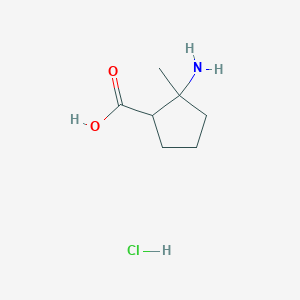![molecular formula C21H17ClN4O2S B234581 N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide, also known as CBS-116, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide involves the inhibition of various enzymes and signaling pathways. N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide can alter the expression of various genes involved in cancer cell growth, neuroinflammation, and immune function. N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide are varied, depending on the specific research application. In cancer research, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to induce apoptosis (cell death) in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth. In neurology, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to reduce neuroinflammation, oxidative stress, and neuronal damage. In immunology, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and enhance the activity of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide for lab experiments is its broad applicability across various scientific research fields. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide. Another area of research is the identification of specific cellular targets and pathways affected by N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide, which can lead to the development of more targeted therapies. Additionally, further studies are needed to determine the long-term safety and efficacy of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide in various research applications.
Conclusion:
In conclusion, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its broad applicability across various research fields, relatively low toxicity, and ability to inhibit enzymes and signaling pathways make it a promising candidate for further study. Further research is needed to fully understand the mechanisms of action and potential applications of N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide.
Métodos De Síntesis
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the synthesis of 2-(phenylsulfanyl)acetic acid, which is then coupled with 2-amino-5-chlorobenzotriazole to form N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide.
Aplicaciones Científicas De Investigación
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In neurology, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential neuroprotective effects, as it has been shown to reduce neuroinflammation and oxidative stress. In immunology, N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide has been studied for its potential anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide |
|---|---|
Fórmula molecular |
C21H17ClN4O2S |
Peso molecular |
424.9 g/mol |
Nombre IUPAC |
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-20-10-8-15(12-17(20)22)26-24-18-9-7-14(11-19(18)25-26)23-21(27)13-29-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,23,27) |
Clave InChI |
XJEPMOPKZGKJNA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CSC4=CC=CC=C4)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CSC4=CC=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)

![Benzenecarboximidamide,N-hydroxy-4-[(methylsulfonyl)amino]-](/img/structure/B234539.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)



![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)


![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)
